Cas no 299-74-1 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI))

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) structure
299-74-1 structure
Product Name:1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
CAS-nummer:299-74-1
MF:C6H14O8S2
MW:278.300560474396
CID:289072
PubChem ID:95839
Update Time:2025-04-19

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
    • [(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
    • (2S,3S)-2,3-dihydroxybutane-1,4-diyl-dimethanesulfonate
    • 1,4-Bis mesyl ester of D-threitol
    • AC1L3V7H
    • AC1Q6XW0
    • AR-1L6837
    • CB 40065
    • L-threitol 1,4-bis(methanesulfonate)
    • L-threitol 1,4-bismethane sulfonate
    • L-threitol-1,4-bic-methanesulfonate
    • NSC98767
    • Threitol 1,4-bis(methanesulfonate)
    • Treosulfan
    • treosulphan
    • NSC 39068
    • 1,4-Bis-O-(methylsulfonyl)threitol
    • (2R,3R)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate
    • 1,4-Di-O-methanesulfonyl-D-threitol
    • 1,2,3,4-Butanetetrol, 1,4-dimethanesulfonate, (R-(R*,R*))-
    • 1947-62-2
    • (2R,3R)-1,4-BIS(MESYLOXY)BUTANE-2,3-DIOL
    • NSC 39069;Treosulphan
    • NSC-98767
    • D-Threitol-1,4-bis(methanesulfonate)
    • D-Threitol, 1,4-bis(methanesulfonate)
    • DTXSID601044201
    • r-threitol 1,4-bismethanesulfonate
    • DTXSID101044220
    • 299-74-1
    • MFCD02258964
    • SCHEMBL8466701
    • 21106-06-9
    • D-Threitol 1,4-bis(methanesulfonate)
    • YCPOZVAOBBQLRI-PHDIDXHHSA-N
    • Inchi: 1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChI-sleutel: YCPOZVAOBBQLRI-PHDIDXHHSA-N
    • LACHT: S(C)(=O)(=O)OC[C@H]([C@@H](COS(C)(=O)=O)O)O

Berekende eigenschappen

  • Exacte massa: 278.01302
  • Monoisotopische massa: 278.013
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 7
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 144A^2
  • XLogP3: -2.2

Experimentele eigenschappen

  • Dichtheid: 1.562
  • Smeltpunt: 216 °F (NTP, 1992)
  • Kookpunt: 607°Cat760mmHg
  • Vlampunt: 320.9°C
  • Brekindex: 1.518
  • PSA: 127.2
  • LogboekP: -0.17780

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.